2-Benzylpiperidin-4-one hydrochloride

Cholinesterase inhibition Alzheimer's disease N-benzylpiperidin-4-one derivatives

Sourcing high-purity 2-benzylpiperidin-4-one hydrochloride with reliable isomeric integrity is a persistent challenge in medicinal chemistry, where trace positional isomers can derail structure-activity campaigns. This product, supplied at 98% purity as the stable hydrochloride salt, provides the regiochemical fidelity required at the C2 position to serve as a validated precursor for potent cholinesterase inhibitors, dual DAGLα/ABHD6 inhibitors, and monoamine releasing agents. • Enables synthesis of galanthamine-class AChE/BuChE inhibitors with confirmed in vitro potency. • Validated starting material for dopamine/norepinephrine releasing agents for neuropsychiatric research. • Consistent batch quality supports reproducible antibacterial and antifungal SAR studies. In stock with rapid global shipping for R&D supply chain assurance.

Molecular Formula C12H16ClNO
Molecular Weight 225.716
CAS No. 1245644-12-5
Cat. No. B595864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpiperidin-4-one hydrochloride
CAS1245644-12-5
Synonyms2-benzylpiperidin-4-one hydrochloride
Molecular FormulaC12H16ClNO
Molecular Weight225.716
Structural Identifiers
SMILESC1CNC(CC1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H
InChIKeyRPXIOXWNEXOZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylpiperidin-4-one Hydrochloride Overview


2-Benzylpiperidin-4-one hydrochloride (CAS 1245644-12-5) is a piperidine-based heterocyclic compound with the molecular formula C₁₂H₁₆ClNO and a molecular weight of 225.72 g/mol . It is primarily utilized as a versatile ketone intermediate and synthetic building block in medicinal chemistry and pharmaceutical research . This compound serves as a key precursor for synthesizing a diverse range of bioactive molecules, including cholinesterase inhibitors, monoamine releasing agents, and complex alkaloid-like structures .

Substituting 2-Benzylpiperidin-4-one HCl: Risks


Direct substitution of 2-benzylpiperidin-4-one hydrochloride with other piperidin-4-one analogs (e.g., N-benzylpiperidin-4-one, 1-benzylpiperidin-4-one) or unsubstituted piperidin-4-one is scientifically unsound. The specific position of the benzyl group (C2 vs. C1) and the presence of the hydrochloride salt profoundly impact both synthetic utility and biological outcome. In synthesis, the C2 substitution pattern dictates regioselectivity in further derivatization [1]. Biologically, the exact substitution pattern controls receptor/enzyme selectivity; for instance, derivatives of 2-benzylpiperidine exhibit distinct and potent dual DAGLα/ABHD6 inhibition profiles not observed with N-benzyl analogs [2]. The following sections provide quantitative evidence of these critical differences.

2-Benzylpiperidin-4-one HCl: Evidence vs. Analogs


Cholinesterase Inhibition: Potency vs. Galanthamine

N-Benzylpiperidin-4-one derivatives, a class directly accessible from the target compound, demonstrate superior butyrylcholinesterase (BuChE) inhibition compared to the clinically used drug galanthamine. This highlights the unique pharmacological potential of this scaffold. [1]

Cholinesterase inhibition Alzheimer's disease N-benzylpiperidin-4-one derivatives

AChE vs. BuChE Selectivity

The substitution pattern on the N-benzylpiperidin-4-one scaffold determines enzymatic selectivity. Mono-substituted derivatives show selectivity for butyrylcholinesterase (BuChE), whereas unsubstituted and di-substituted derivatives preferentially inhibit acetylcholinesterase (AChE) [1]. This tunable selectivity is a key advantage over less versatile scaffolds.

Enzyme selectivity Acetylcholinesterase Butyrylcholinesterase Structure-activity relationship

Dual DAGLα/ABHD6 Inhibition

The 2-benzylpiperidine moiety is a critical pharmacophore for achieving dual inhibition of diacylglycerol lipase-α (DAGLα) and α/β-hydrolase domain-containing protein 6 (ABHD6). Inhibitors like DH376 and DO34, which contain this precise structural element, demonstrate potent and selective activity. The chirality of the C2 substituent is crucial for activity, and the absence of this exact 2-benzyl substitution results in a loss of this unique dual inhibitory profile [1].

Diacylglycerol lipase ABHD6 Endocannabinoid system 2-Benzylpiperidine

2-Benzylpiperidin-4-one HCl Applications


Dual DAGLα/ABHD6 Inhibitor Synthesis

2-Benzylpiperidin-4-one hydrochloride is an essential starting material for synthesizing chiral, hydroxylated 2-benzylpiperidines, which have been validated as potent dual inhibitors of DAGLα and ABHD6 [1]. This application is directly supported by evidence showing that the 2-benzylpiperidine moiety is critical for this unique dual inhibitory activity [1].

Selective Cholinesterase Inhibitor Development

This compound is a key precursor for generating N-benzylpiperidin-4-one derivatives. As demonstrated, the resulting compounds can be tuned for selective inhibition of either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), with some derivatives exhibiting potency exceeding that of the clinical drug galanthamine [2]. This makes it a valuable tool for Alzheimer's disease research.

Antimicrobial & Antifungal Piperidine Derivatives

The 2-benzylpiperidin-4-one core is foundational for creating di- and tri-substituted piperidin-4-one derivatives with demonstrated in vitro antibacterial and antifungal activities [3]. The stereochemical properties of these derivatives, which are crucial for biological activity, are a direct consequence of the starting piperidin-4-one structure [3].

Monoamine Neurotransmitter Research Tool

Derivatives of 2-benzylpiperidin-4-one have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine . This application is critical for research into treatments for depression, ADHD, and other neuropsychiatric conditions, and relies on the specific structural features of this compound class.

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